2-Chloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide
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Overview
Description
“2-Chloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide” is a chemical compound with the molecular formula C14H15ClN4O3S . It has a molecular weight of 354.81 . The compound is also identified by the CAS Number: 116488-93-8 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl group, which is a six-membered carbon ring . The compound also contains a sulfamoyl group and a chloroacetamide group .Physical and Chemical Properties Analysis
The compound has a molecular weight of 354.81 and a molecular formula of C14H15ClN4O3S . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available sources.Scientific Research Applications
Synthesis and Characterization
Research has delved into the synthesis of novel derivatives and complexes involving 2-Chloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide. Studies have shown methodologies for converting sulfadiazine into this compound and its further transformation into various derivatives with potential biological activities. These compounds have been characterized using various spectroscopic methods, revealing their complex structures and properties (Mohammed & Zimam, 2021).
Biological Activity
The derivatives of this compound have been evaluated for their biological activities. Studies have focused on their antibacterial properties, exploring the potential of these compounds as antimicrobial agents. For example, the antibacterial activity of new pyrazol derivatives synthesized from the compound has been investigated, highlighting their potential in combating bacterial infections (Mohammed & Zimam, 2021).
Molecular Docking and Pharmacological Evaluation
Some studies have explored the anticonvulsant potential of derivatives synthesized from this compound. Through molecular docking studies, the interaction of these compounds with biological targets has been analyzed, suggesting their efficacy as anticonvulsant agents. This research points towards the therapeutic potential of these compounds, providing a foundation for further pharmacological evaluations (Severina et al., 2020).
Antimicrobial Evaluation
The antimicrobial evaluation of novel heterocyclic compounds containing the sulfamoyl moiety derived from this compound has been a subject of interest. These studies aim to identify new antimicrobial agents capable of addressing the growing concern of antibiotic resistance. The synthesized compounds exhibit promising results against various bacterial and fungal strains, underscoring the importance of this chemical scaffold in developing new antimicrobials (Darwish et al., 2014).
Mechanism of Action
Target of Action
The primary target of 2-Chloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide is carbonic anhydrases (CA) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
The compound interacts with its targets, the carbonic anhydrases, by binding to them . The binding affinities to six recombinant human CA isoforms I, II, VI, VII, XII, and XIII were determined by the thermal shift assay (TSA) .
Result of Action
It is known that the compound has potential bioactivity . Some related compounds have been evaluated as kinase inhibitors having antiproliferative activity against cancer cell lines .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of sulfur, nitrogen, and oxygen heteroatoms, electron-rich aromatic rings, the presence of multiple bonds, and the compound being environmentally affable can contribute to its corrosion inhibition properties . .
Biochemical Analysis
Biochemical Properties
It is known that this compound can be obtained from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines . The substituents have a significant impact on the course and efficiency of the reaction .
Cellular Effects
Preliminary studies suggest that the compound may have antiproliferative activity against cancer cell lines
Molecular Mechanism
It is suggested that the compound may interact with biomolecules through binding interactions, potentially leading to enzyme inhibition or activation and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the efficacy of inhibition improved with a rise in concentration of the compound and declined with a rise in temperature
Properties
IUPAC Name |
2-chloro-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O3S/c1-9-7-10(2)17-14(16-9)19-23(21,22)12-5-3-11(4-6-12)18-13(20)8-15/h3-7H,8H2,1-2H3,(H,18,20)(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KELBEZWMFXZILY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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